rac 4-羟基-3-甲氧基苯乙烯乙二醇-d3

描述

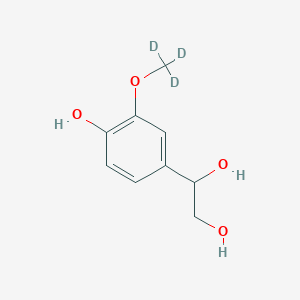

The compound 4-Hydroxy-3-methoxyphenylethylene Glycol, especially in its deuterium-labeled form (d3), is pivotal in neurochemical research due to its role as a metabolite in the catecholamine pathway. Its measurement and analysis in biological fluids like cerebrospinal fluid and plasma have provided insights into neurological conditions and the functioning of the noradrenergic system in humans.

Synthesis Analysis

One of the general methods for synthesizing isotope-labeled catecholamine metabolites, including 4-hydroxy-3-methoxy-d3-phenylethylene glycol, involves converting catechol with deuteromethyl iodide and subsequent reactions leading to the target compound. This method highlights the preparation of deuterated versions for accurate mass spectrometry analysis (Markey, Powers, Dubinsky, & Kopin, 1980).

Molecular Structure Analysis

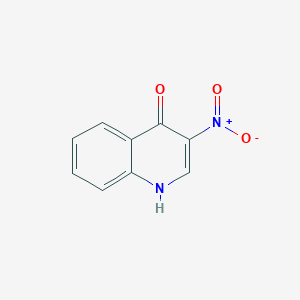

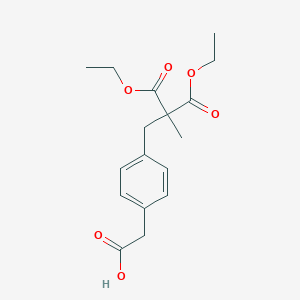

The molecular structure of 4-Hydroxy-3-methoxyphenylethylene Glycol encompasses hydroxyl and methoxy groups attached to a phenylethylene backbone. These functional groups are crucial for its biological activity and detection in biochemical assays. While specific studies on the d3 variant's structure are not directly available, understanding the base compound's structure aids in comprehending its interactions and metabolism in biological systems.

Chemical Reactions and Properties

The compound's chemical properties, such as its reactivity with electron capture gas-liquid chromatography or high-performance liquid chromatography (HPLC) with electrochemical detection, underscore its analytical utility in neurochemical research. These properties facilitate its measurement in trace amounts in biological samples, providing insights into noradrenergic activity (Gordon & Oliver, 1971).

Physical Properties Analysis

The physical properties of 4-Hydroxy-3-methoxyphenylethylene Glycol, such as solubility and stability, are critical for its isolation and quantification from biological matrices. Techniques like solid-phase extraction and electrochemical detection have been optimized for its effective measurement in plasma, showcasing the compound's behavior in analytical processes (Ojala-Karlsson & Scheinin, 1991).

科学研究应用

测量技术和应用

气相色谱和质谱:MHPG 在尿液、脑脊液 (CSF) 和血浆等生物样品中的测定对于研究神经递质代谢至关重要,特别是与肾上腺素和去甲肾上腺素有关的代谢。气相色谱结合质谱 (GC-MS) 提供了一种测量 MHPG 的灵敏方法,有助于深入了解抑郁症、帕金森病和情感障碍等疾病。该方法的精确性和可靠性使其成为神经化学研究的标准,突出了该化合物在理解去甲肾上腺素系统功能中的作用 (Jimerson 等人,1981;Wilk 等人,1967)。

高效液相色谱 (HPLC):高效液相色谱与电化学检测也已用于测量人血浆中的 MHPG。该方法通过提供一种更快、同样可靠的 MHPG 定量替代方法来补充 GC-MS,这对于临床诊断和神经学研究非常重要 (Semba 等人,1985)。

临床和研究意义

神经和精神疾病:MHPG 的测量有助于研究其与各种神经和精神疾病的相关性。了解脑脊液和血浆中的 MHPG 水平可以阐明抑郁症、精神分裂症和双相情感障碍等疾病的潜在生化途径。这对于诊断和靶向治疗的开发都有影响,因为 MHPG 水平可以反映大脑中去甲肾上腺素系统的活性 (Shopsin 等人,1973)。

生化分析和酶活性:对影响 MHPG 水平的酶活性(例如酚类硫基转移酶)的研究提供了对儿茶酚胺及其代谢物代谢的见解。这在理解代谢性疾病方面有更广泛的应用,并且可以为开发新的治疗方法提供信息 (Pennings & van Kempen,1983)。

属性

IUPAC Name |

1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502893 | |

| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 | |

CAS RN |

74495-72-0 | |

| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate](/img/structure/B21223.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)